molecular formula C6H11ClN2S B8280021 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

Katalognummer: B8280021
Molekulargewicht: 178.68 g/mol
InChI-Schlüssel: KOWGZOVDYFXPRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylthiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is then purified using crystallization or distillation methods.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can be compared with other thiazole derivatives, such as:

    2-Methylthiazole: A simpler thiazole compound with similar chemical properties.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Eigenschaften

Molekularformel

C6H11ClN2S

Molekulargewicht

178.68 g/mol

IUPAC-Name

1-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(7)6-3-9-5(2)8-6;/h3-4H,7H2,1-2H3;1H

InChI-Schlüssel

KOWGZOVDYFXPRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)C(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.